1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, fused with a spiro nonane system. The presence of the pyrazole ring imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a diamine in the presence of a suitable catalyst can lead to the formation of the desired spiro compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but often include various functionalized pyrazole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and catalysts .
Mechanism of Action
The mechanism by which 1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The spiro structure may also contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane stands out due to its unique spiro structure and the presence of the pyrazole ring. Similar compounds include:
- 1-(1-Ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
- 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
These compounds share the spiro and pyrazole features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C11H18N4/c1-15-7-9(6-14-15)10-11(8-13-10)2-4-12-5-3-11/h6-7,10,12-13H,2-5,8H2,1H3 |
InChI Key |
WQUCCRORMYJBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCNCC3)CN2 |
Origin of Product |
United States |
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